Furo[3,4-C]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-8-3-7-5-9-4-6(1)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNDTTJOWNQBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=COC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493719 | |
| Record name | Furo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270-77-9 | |
| Record name | Furo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 3,4 C Pyridine and Its Derivatives
De Novo Ring Annulation Strategies
De novo synthesis of the furo[3,4-c]pyridine core is a powerful approach that builds the fused heterocyclic system through the formation of multiple carbon-carbon and carbon-heteroatom bonds. These strategies often employ multicomponent reactions or cascade sequences to achieve molecular complexity in a single operation.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, offer an efficient pathway to complex molecules. While the application of MCRs to the direct synthesis of the fully aromatic this compound is not extensively documented, related approaches have been successful in generating its derivatives.
Condensation Reactions between Furan (B31954) Derivatives and Pyridine (B92270) Precursors
The construction of the pyridine ring onto a pre-existing furan moiety through condensation reactions is a logical, albeit challenging, approach for the synthesis of furopyridines. The primary obstacle is the inherent instability of the furan ring under the strongly acidic conditions often required for electrophilic cyclization. semanticscholar.org For the specific case of this compound, this method is not commonly reported. However, the synthesis of the related This compound-1,3-dione (B57819), also known as cinchomeronic anhydride, can be achieved through the dehydration of 3,4-pyridinedicarboxylic acid, which represents the formation of the furanoid ring from a pyridine precursor.
Cyclization Reactions of Appropriate Precursors (e.g., 2-(hydroxymethyl)pyridine derivatives with α,β-unsaturated carbonyl compounds)
A notable example of a domino reaction that falls under this category is the synthesis of 1,3-dihydrofuro[3,4-c]pyridines starting from pyridoxal, a naturally occurring form of vitamin B6 that contains a 2-(hydroxymethyl)pyridine motif. In this approach, pyridoxal reacts with a variety of alkyl, aryl, or heteroaryl ketones under basic conditions. thieme-connect.de The reaction proceeds through an initial Claisen-Schmidt condensation between the ketone and the aldehyde functionality of pyridoxal to form an α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular oxa-Michael addition, where the hydroxyl group attacks the β-position of the newly formed enone, leading to the cyclized 1,3-dihydrothis compound product. thieme-connect.de This one-pot reaction provides a series of derivatives in good yields without the need for chromatographic purification. thieme-connect.de
| Starting Ketone | Product | Yield (%) |
| Acetone | 1,1,8-trimethyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | 75 |
| Cyclohexanone | 8-methyl-1',2',3',4',5',6'-hexahydro-spiro[this compound-1,1'-cyclohexan]-7-ol | 82 |
| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)-1,8-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | 90 |
Cascade and Tandem Reactions
Cascade and tandem reactions are highly efficient synthetic strategies that involve two or more sequential bond-forming events in a single operation without the isolation of intermediates. These processes are particularly valuable for the rapid construction of complex molecular architectures like the this compound system.
Rhodium-Catalyzed C–H Activation, Lossen Rearrangement, Annulation, and Lactonization Cascades (e.g., involving acrylamides and 4-hydroxy-2-alkynoates)
An elegant and unusual four-step cascade reaction for the synthesis of novel this compound-1,4-diones has been developed utilizing rhodium catalysis. This tandem reaction involves the coupling of acrylamides and 4-hydroxy-2-alkynoates. The proposed mechanism initiates with a rhodium-catalyzed C–H activation of the acrylamide, followed by a Lossen rearrangement. The subsequent annulation and lactonization steps lead to the formation of the this compound-1,4-dione core. This methodology is notable for its good functional group tolerance and the ability to obtain the products by simple filtration at room temperature.
Intramolecular Cyclization Sequences
Intramolecular cyclization is a powerful strategy for the construction of cyclic and heterocyclic systems. While the direct formation of the this compound core via intramolecular cyclization is not widely reported, the intramolecular Diels-Alder reaction of pre-formed furo[3,4-c]pyridines has been investigated. This suggests that the this compound system can act as a diene in [4+2] cycloadditions. For instance, a domino intramolecular [4+2]-cycloaddition/ring-opening-elimination sequence of 3-amino-substituted furo[3,4-c]pyridines has been described as a novel synthetic route to bridged anabasines.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and efficient pathways to construct the this compound ring system. These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds in a controlled manner.
Cross-Coupling Reactions Leading to this compound Core Formation
A prominent strategy for forming fused furan rings involves a sequence initiated by a palladium-catalyzed cross-coupling reaction, followed by an intramolecular cyclization. One such cascade process utilizes a Sonogashira coupling of a suitable pyridine precursor with a terminal alkyne. This is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridine oxygen attacks the alkyne moiety to form the furan ring.
This methodology has been effectively applied to the synthesis of the isomeric furo[3,2-c]pyridine system. In a representative example, 4-hydroxy-3-iodopyridine is coupled with various terminal alkynes in the presence of palladium catalysts, copper iodide, and a base like diisopropylamine. This sequence efficiently yields the corresponding furo[3,2-c]pyridine derivatives semanticscholar.org. While this specific example builds the [3,2-c] isomer, the fundamental principle of a Sonogashira coupling followed by an intramolecular cyclization represents a viable and adaptable strategy for accessing the this compound core as well, provided the appropriate starting materials with ortho-functionalized hydroxy and halide groups are used.
Table 1: Examples of Furo[3,2-c]pyridine Synthesis via Sonogashira/Cyclization Cascade This table illustrates the methodology on the related Furo[3,2-c]pyridine isomer.
| Alkyne Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Propargyl ether (various protecting groups) | Pd catalyst, CuI | Diisopropylamine | DMF | 70 | Good |
| Di- and Trialkynes | Pd catalyst, CuI | Diisopropylamine | DMF | 70 | 41-67 |
Hamaguchi–Ibata Reaction Pathways
The Hamaguchi–Ibata reaction provides a distinct transition metal-catalyzed route to the this compound skeleton. This reaction typically involves the rhodium(II)-catalyzed intramolecular reaction of a diazo group with the carbonyl of an adjacent amido group. This transformation generates a carbonyl ylide, which then undergoes a 1,5-cyclization to form the this compound ring.
This pathway has been successfully employed to isolate and characterize stable this compound derivatives. For instance, methyl 4,6-dichloro-3-(diethylamino)this compound-1-carboxylate has been synthesized through this rhodium-catalyzed process. The stability of this particular derivative allowed for its full characterization and further study of its reactivity, notably in Diels-Alder reactions.
Cycloaddition-Based Syntheses
Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing powerful methods for ring construction. For furo[3,4-c]pyridines, these strategies often involve generating the core as a transient intermediate which is then trapped, or releasing it from a more stable precursor.
Pummerer-Diels-Alder Sequences for Generation and Trapping of Furo[3,4-C]pyridines
A highly effective one-pot method for the synthesis of substituted isoquinolines involves the in-situ generation and trapping of a transient this compound intermediate. This sequence is initiated by the Pummerer reaction of an o-benzoyl-substituted pyridylmethyl sulfoxide. nih.govacs.org
The reaction generates an α-thiocarbocation, which is subsequently intercepted by the neighboring keto functionality. This intramolecular cyclization produces a transient α-thio-substituted this compound. nih.govacs.org This reactive diene is immediately trapped by a dienophile present in the reaction mixture via a Diels-Alder [4+2] cycloaddition. nih.govacs.org The resulting cycloadduct can then undergo base-induced ring opening and aromatization to yield substituted isoquinolines, which are considered heterocyclic analogues of 1-arylnaphthalene lignans (B1203133). nih.govacs.org
The success of this sequential reaction is dependent on the experimental conditions, with reagents like heptafluorobutyric anhydride in toluene proving effective. nih.govacs.org In the absence of a trapping agent (a dienophile), it has been possible to isolate and characterize the unstable this compound derivative itself. nih.govacs.org
Table 2: Pummerer-Diels-Alder Reaction for this compound Generation
| Sulfoxide Precursor | Dienophile | Pummerer Reagent | Product Type |
| o-Benzoyl-substituted pyridylmethyl sulfoxide | Electron-poor dienophiles | Heptafluorobutyric anhydride | Isoquinoline (B145761) derivative |
| o-Benzoyl-substituted pyridylmethyl sulfoxide | (none) | Heptafluorobutyric anhydride | Unstable this compound |
| Pyridylmethyl sulfoxides with alkenyl tethers | (intramolecular) | Heptafluorobutyric anhydride | Cycloalka[h]isoquinolines |
Retro-Diels-Alder Approaches
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction and involves the thermal or mediated fragmentation of a cyclohexene-type structure into a diene and a dienophile. organicreactions.org This approach can be strategically employed to generate highly reactive or unstable molecules that are difficult to synthesize by other means.
In the context of this compound chemistry, the rDA reaction serves as a method to generate the often transient and highly reactive parent this compound system. This is achieved by synthesizing a stable Diels-Alder adduct of the this compound core, which can be isolated and purified. Subsequent application of heat or other stimuli induces the rDA reaction, causing the adduct to fragment and release the this compound along with a stable dienophile (e.g., ethylene or an alkyne). This in-situ generation allows for the study of the fleeting this compound or its immediate use in subsequent reactions.
Asymmetric Synthesis Approaches to Non-Racemic this compound Derivatives
The synthesis of enantiomerically enriched compounds is of paramount importance, particularly for applications in medicinal chemistry. An established method for preparing non-racemic this compound derivatives involves a chemo-enzymatic approach. google.com
This strategy begins with the asymmetric reduction of a ketone precursor, such as 3-(4-chlorobenzoyl)-5-hydroxy-4-methyl-2(5H)-furanone. This reduction is accomplished using a biocatalytic system, for example, through fermentation with yeast. This step establishes the crucial chirality, producing a non-racemic alcohol. google.com
The resulting chiral alcohol intermediate is then subjected to a deprotection and cyclodehydration sequence. This is typically catalyzed by the addition of a strong acid, which facilitates the ring closure to form the final non-racemic this compound derivative. google.com This combination of a biological stereoselective step with classical organic transformations provides an effective route to single enantiomers or enantiomerically enriched mixtures of these valuable heterocyclic compounds. google.com
Green Chemistry and Sustainable Synthetic Protocols for this compound Scaffold
One notable advancement in the sustainable synthesis of related furopyridine derivatives involves microwave-assisted organic synthesis (MAOS). This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. For instance, a one-pot, four-component reaction for the synthesis of novel pyridine derivatives under microwave irradiation has been reported to provide excellent yields (82%–94%) in very short reaction times (2–7 minutes) nih.gov. While this example does not produce the this compound core directly, the principles of microwave-assisted multicomponent reactions are highly applicable to the synthesis of this scaffold.
Another cornerstone of green chemistry is the use of aqueous media as a solvent. An efficient and clean synthesis of furopyridine derivatives has been achieved through a three-component reaction in water without the need for a catalyst tandfonline.com. This approach offers significant advantages, including cost-effectiveness, reduced environmental impact, and a straightforward procedure tandfonline.com. The development of similar catalyst-free, aqueous-phase syntheses for the this compound skeleton is a promising area for future research.
Furthermore, cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, represent an elegant and efficient strategy in green synthesis. A rhodium-catalyzed four-step tandem reaction has been developed to access novel this compound-1,4-diones from acrylamides and 4-hydroxy-2-alkynoates rsc.org. This domino reaction proceeds at room temperature and is compatible with air, which are desirable features from a green chemistry perspective rsc.org. Although it utilizes a heavy metal catalyst, the step-economy and mild conditions offer a trade-off that can be favorable in certain synthetic contexts.
The following table summarizes key aspects of these green and sustainable synthetic approaches that hold promise for the synthesis of the this compound scaffold.
| Synthetic Strategy | Energy Source | Solvent | Key Advantages | Product Type | Yield (%) | Reaction Time |
| Microwave-Assisted Multicomponent Reaction | Microwave | Ethanol | High yields, short reaction times, pure products | Pyridine derivatives | 82-94 | 2-7 min |
| Catalyst-Free Three-Component Reaction | Conventional Heating | Water | Environmentally benign, cost-effective, simple procedure | Furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives | Good | Not specified |
| Rhodium-Catalyzed Cascade Reaction | Room Temperature | Not specified | High step-economy, mild conditions, air compatibility | This compound-1,4-diones | Good | Not specified |
These examples highlight the potential for developing more sustainable routes to the this compound core and its derivatives. Future efforts in this area will likely focus on combining these strategies, such as developing catalyst-free, microwave-assisted multicomponent reactions in aqueous media, to further enhance the green credentials of these synthetic protocols.
Reactivity and Chemical Transformations of the Furo 3,4 C Pyridine Core
Electrophilic and Nucleophilic Reactivity Profiles
The furo[3,4-c]pyridine system exhibits distinct reactivity patterns towards both electrophiles and nucleophiles, largely influenced by the inherent electronic properties of its constituent rings.
The pyridine (B92270) ring, being electron-deficient due to the electronegative nitrogen atom, is generally deactivated towards electrophilic aromatic substitution. This deactivation is further exacerbated in acidic media, where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. Consequently, electrophilic attack on the pyridine ring typically requires harsh conditions and preferentially occurs at the 3-position, as the intermediate formed at this position is more stable compared to those generated by attack at the 2- or 4-positions uoanbar.edu.iqquora.comgcwgandhinagar.com.
Conversely, the pyridine ring is more amenable to nucleophilic substitution, particularly at the 2- and 4-positions. The nitrogen atom's ability to stabilize negative charges facilitates these reactions, a characteristic less pronounced in benzene (B151609) derivatives gcwgandhinagar.commsu.edu.
General Reactivity Trends of this compound:
| Reactivity Type | Preferred Site(s) | Conditions/Notes |
| Electrophilic Substitution | Pyridine: C-3 | Pyridine ring is deactivated; requires harsh conditions. Furan (B31954) ring may also undergo substitution (e.g., nitration, bromination) uoanbar.edu.iqquora.comgcwgandhinagar.comsemanticscholar.org. |
| Nucleophilic Substitution | Pyridine: C-2, C-4 | More facile than in benzene; nitrogen stabilizes negative charge gcwgandhinagar.commsu.edu. |
| Nucleophilic Addition | Carbonyls (if present) | In derivatives like This compound-1,3-dione (B57819), carbonyl groups are reactive sites smolecule.com. |
| Redox Reactions | Carbonyls (if present) | Carbonyl groups can be reduced smolecule.com. |
Cycloaddition Chemistry of Furo[3,4-C]pyridines as Reactive Dienes
The furan ring, with its conjugated π-electron system, can potentially act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. This capability allows for the construction of more complex polycyclic systems.
Furo[3,4-c]pyridines, particularly when appropriately substituted or activated, can participate as dienes in intermolecular Diels-Alder reactions with various dienophiles. These reactions typically involve the furan ring acting as the four-carbon component, reacting with a two-carbon dienophile to form a six-membered ring fused to the existing pyridine structure. The regioselectivity and efficiency of these cycloadditions are often influenced by the electronic and steric nature of both the this compound derivative and the dienophile.
Intramolecular Diels-Alder (IMDA) reactions offer a powerful strategy for constructing complex polycyclic frameworks with high stereocontrol. In the context of furo[3,4-c]pyridines, IMDA reactions would involve a molecule where both the diene (derived from the this compound system) and the dienophile are tethered together. This approach is particularly useful for synthesizing conformationally restricted analogues, where the inherent rigidity of the fused system can be further exploited to control the three-dimensional architecture of the resulting adducts. Such reactions can lead to intricate fused ring systems that are challenging to access through other synthetic routes.
Functional Group Interconversions on the this compound Skeleton
The this compound core can undergo various functional group interconversions, either on substituents attached to the rings or through direct functionalization of the heterocyclic framework.
Reduction of Carbonyl Groups: In derivatives containing carbonyl functionalities, such as this compound-1,3-diones, these groups can be reduced to hydroxyl groups or methylene (B1212753) groups using appropriate reducing agents. This transformation alters the electronic properties and reactivity of the molecule smolecule.com.
Halogenation: Halogenation can occur on the this compound skeleton. While direct electrophilic halogenation of the pyridine ring is challenging, specific methods like Zincke imine chemistry can facilitate halogenation, often at the 3-position of the pyridine ring nih.gov. The furan ring is also susceptible to halogenation under certain conditions semanticscholar.org.
Lithiation and Electrophilic Trapping: Directed ortho-metalation (DoM) strategies can be employed to regioselectively lithiate furo[3,2-b]pyridines, allowing for subsequent trapping with various electrophiles to introduce diverse functional groups researchgate.net. Similar approaches may be applicable to this compound derivatives.
N-Oxidation and Subsequent Reactions: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, which can significantly alter the reactivity of the ring system, enabling reactions like nitration, chlorination, acetoxylation, and cyanation at specific positions semanticscholar.org.
Ring Opening and Rearrangement Pathways
While the aromaticity of the pyridine ring generally confers stability, the furan ring, particularly in fused systems, can be susceptible to ring-opening or rearrangement reactions under specific conditions. For instance, the parent this compound has been described as unstable semanticscholar.org. Reactions involving strong acids or bases, or specific catalytic conditions, might lead to the cleavage of the furan ring or rearrangement of the fused system. Detailed studies on specific this compound derivatives would be necessary to fully elucidate these pathways.
Regioselectivity and Stereoselectivity in this compound Reactions
Controlling the regioselectivity (where a reaction occurs on the molecule) and stereoselectivity (the spatial arrangement of atoms in the product) is paramount in synthetic chemistry.
Regioselectivity: In electrophilic substitutions on the pyridine portion of furo[3,4-c]pyridines, the 3-position is generally favored due to electronic factors uoanbar.edu.iqquora.com. For cycloaddition reactions, the electronic distribution within the diene and dienophile, as well as steric effects, will dictate the regiochemical outcome. For example, in the context of 3,4-pyridynes (related to pyridine reactivity), nucleophilic additions often occur without significant selectivity between C3 and C4, but substituent effects can be used to direct regioselectivity nih.gov.
Stereoselectivity: Intramolecular Diels-Alder reactions are particularly well-suited for controlling stereochemistry, as the tethered nature of the diene and dienophile pre-organizes the molecule for a specific reaction pathway, leading to predictable stereochemical outcomes researchgate.netchim.it. Functional group interconversions or additions to the this compound core can also lead to the formation of chiral centers, requiring careful consideration of stereoselective synthesis or separation of enantiomers/diastereomers.
Compound List:
this compound
Spiro[this compound-3(1H),4'-piperidin]-1-one hydrochloride
this compound-1,3-dione
Furo[3,4-b]pyridine
Furo[2,3-b]pyridine
Furo[3,2-b]pyridine
Furo[2,3-c]pyridine
Furo[3,2-c]pyridine
Furo[3,4-b]pyridine
this compound
2,3-dihydrofuro[3,2-b]pyridine (B3059227)
2,3-dihydrofuro[2,3-c]pyridine (B55237)
2,3-dihydrofuro[3,2-c]pyridine (B67943)
this compound-1,4-diones
Nor-cerpegin (1,1-dimethyl this compound-3-one)
Cerpegin (1,1,5-trimethyl this compound-3,4-dione)
Benzo[b]furo[2,3-c]pyridines
Benzo[b]thieno[2,3-c]pyridines
Pyrrolo[3,4-c]pyridine derivatives
Pyrazolo[3,4-b]pyridines
Mechanistic Investigations and Theoretical Chemistry of Furo 3,4 C Pyridine Reactions
Computational Studies of Reaction Pathways and Energetics
Computational chemistry serves as a powerful lens through which the mechanistic details of furo[3,4-c]pyridine reactions can be observed and understood.
Density Functional Theory (DFT) Calculations for Mechanism Elucidation
Density Functional Theory (DFT) is a cornerstone in modern mechanistic studies, offering a robust framework for calculating the electronic structure of molecules and predicting reaction pathways. In the context of this compound synthesis, DFT calculations have been pivotal in elucidating multi-step cascade reactions. For instance, studies on the rhodium(III)-catalyzed synthesis of this compound-1,4-diones have utilized DFT to map out the entire sequence, including C–H activation, Lossen rearrangement, [4 + 2] annulation, and lactonization steps rsc.orgrsc.org. These calculations help identify critical intermediates, transition states, and the energetic barriers associated with each step, thereby illuminating the catalyst's role and the reaction's driving forces rsc.org. DFT has also been applied to analyze the thermodynamic feasibility of synthetic routes, such as the synthesis of pyridine (B92270) from pyrylium (B1242799) salts, by evaluating enthalpy, entropy, and Gibbs free energy changes unjani.ac.id.
Frontier Molecular Orbital (FMO) Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species, provides a fundamental understanding of chemical reactivity wikipedia.org. While specific FMO analyses directly on this compound reactions are not extensively detailed in the provided search results, the principles of FMO theory are broadly applicable. For example, in intramolecular Diels-Alder reactions involving this compound systems, FMO theory, in conjunction with DFT, can help elucidate the electronic factors governing reactivity and selectivity nih.gov. FMO analysis is a standard tool for predicting the feasibility and stereochemical outcomes of various organic transformations, including cycloadditions and pericyclic reactions, by examining orbital symmetry and energy matching nih.govimperial.ac.uk.
Detailed Elucidation of Specific Reaction Mechanisms
The synthesis of this compound scaffolds often involves a repertoire of named reactions and mechanistic transformations.
C–H Activation: This is a foundational step in many catalytic syntheses of furo[3,4-c]pyridines, particularly those employing transition metals like rhodium. It involves the direct functionalization of a C–H bond, often directed by a specific functional group, to form new bonds. This step is critical for initiating cascade reactions and building molecular complexity rsc.orgrsc.orgresearchgate.netresearchgate.netacs.org.
Lossen Rearrangement: This rearrangement converts a hydroxamic acid derivative into an isocyanate, a transformation frequently observed in cascade reactions leading to this compound-1,4-diones, often facilitated by a metal catalyst. It plays a key role in incorporating nitrogen into the heterocyclic framework rsc.orgrsc.orgresearchgate.net.
Annulation: Annulation reactions, especially [4 + 2] cycloadditions, are vital for constructing the fused ring systems characteristic of furo[3,4-c]pyridines. These reactions involve the joining of two or more molecules to form a cyclic structure rsc.orgrsc.orgresearchgate.net. Intramolecular Diels-Alder reactions of this compound precursors have also been explored for synthesizing conformationally restricted analogues of bioactive molecules nih.gov.
Lactonization: The formation of a lactone ring is a common final step in the synthesis of certain this compound derivatives, such as this compound-1,4-diones, completing the heterocyclic scaffold rsc.orgrsc.orgresearchgate.net.
Other significant mechanisms include the generation of transient this compound intermediates via Pummerer reactions, followed by Diels-Alder cycloaddition and subsequent ring-opening/aromatization sequences to yield isoquinoline (B145761) derivatives researchgate.netresearchgate.netcapes.gov.br.
Kinetic and Thermodynamic Aspects Governing this compound Transformations
The efficiency and selectivity of this compound transformations are governed by both kinetic and thermodynamic factors.
Kinetic Studies: Kinetic investigations, including the measurement of Kinetic Isotope Effects (KIEs), are employed to pinpoint the rate-determining step in a reaction mechanism. For example, KIE studies can help ascertain whether C–H activation is the slowest step in a cascade reaction rsc.org. Optimizing reaction parameters such as temperature, concentration, and catalyst loading is crucial for controlling reaction rates and maximizing product yields.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation
Elemental Analysis for Empirical and Molecular Formula Determination
Elemental analysis is a cornerstone technique in organic chemistry for determining the elemental composition of a compound, which is crucial for establishing its empirical and molecular formulas. This quantitative method involves the combustion of a precisely weighed sample of the compound under controlled conditions, typically in the presence of oxygen. The combustion process converts carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). Other elements, such as oxygen, are often determined by difference or through specific analytical procedures. The gaseous products are then meticulously collected and measured, allowing for the calculation of the percentage by weight of each element present in the original sample.
For the chemical compound Furo[3,4-C]pyridine, the established molecular formula is C₇H₅NO nih.gov. This formula indicates that each molecule of this compound contains seven carbon atoms, five hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight corresponding to this formula is approximately 119.12 g/mol nih.gov.
The process of elemental analysis would involve combusting a known mass of this compound to yield CO₂, H₂O, and N₂. The masses of these products would then be used to calculate the percentage composition of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically calculated by subtracting the combined percentages of carbon, hydrogen, and nitrogen from 100%.
The theoretical elemental composition for this compound (C₇H₅NO) is as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage by Mass (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 70.57 |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 4.23 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.76 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 13.43 |
| Total | 119.123 | 100.00 |
Experimental results from elemental analysis are compared to these theoretical percentages. Close agreement between the experimentally determined values and the theoretical calculations provides strong evidence for the proposed molecular formula. While specific experimental elemental analysis data for the parent compound this compound is not detailed in the provided search results, the technique has been successfully applied to various this compound derivatives. Scientific literature, including patent disclosures, consistently reports that elemental analysis of synthesized this compound derivatives showed good correspondence with their respective calculated formulas, validating the structural assignments and confirming the utility of this analytical method for this class of compounds google.comgoogle.com. This rigorous analytical approach is fundamental in confirming the identity and purity of synthesized organic molecules.
Furo 3,4 C Pyridine As a Synthetic Building Block and Intermediate
Construction of Polycyclic Heterocyclic Systems
Furo[3,4-c]pyridine intermediates have been effectively employed in the construction of complex polycyclic heterocyclic systems, notably through tandem reaction sequences. A prominent strategy involves the Pummerer reaction of ortho-benzoyl-substituted pyridylmethyl sulfoxides. This reaction generates an α-thiocarbocation, which is subsequently intercepted by a neighboring keto functionality, leading to the formation of a this compound intermediate acs.orgresearchgate.netysu.amcapes.gov.brnitrkl.ac.in. This transient this compound then readily participates in a Diels-Alder cycloaddition reaction with an added dienophile acs.orgresearchgate.netysu.amcapes.gov.brnitrkl.ac.in. Following the cycloaddition, a base-induced ring opening of the cycloadduct, coupled with aromatization, yields substituted isoquinoline (B145761) derivatives acs.orgresearchgate.netysu.amcapes.gov.brnitrkl.ac.in. This sequential Pummerer-Diels-Alder process allows for the efficient assembly of fused polycyclic structures in a one-pot procedure acs.orgresearchgate.netysu.amcapes.gov.br.
An example of this synthetic strategy is illustrated below:
| Starting Material Type | Intermediate Class | Dienophile Type | Final Product Class | Key Transformation Steps |
| o-Benzoyl-substituted pyridylmethyl sulfoxides | This compound | Electron-poor dienophiles | Isoquinolines | Pummerer reaction → Diels-Alder cycloaddition → Base-induced ring opening & aromatization acs.orgresearchgate.netysu.amcapes.gov.brnitrkl.ac.in |
| N-homopropargylic β-enaminones | 6,7-Dihydrothis compound | N/A | 3,4-Diaryloylpyridines | Iodination/cyclization rsc.org |
Role in Complex Molecule Synthesis and Structural Diversity
The synthetic routes involving this compound intermediates are instrumental in accessing complex molecular structures with significant structural diversity. The Pummerer-Diels-Alder cascade, as described above, is particularly adept at generating isoquinoline derivatives that are recognized as heterocyclic analogues of 1-arylnaphthalene lignans (B1203133) acs.orgresearchgate.netysu.amcapes.gov.bracs.org. Lignans are a class of natural products known for their diverse biological activities, and the synthesis of their heterocyclic counterparts expands the scope of medicinal chemistry and drug discovery mdpi.com. For instance, this methodology has been utilized to synthesize specific heterolignan structures, including those with built-in lactone rings, by further transformations of the initial Diels-Alder cycloadducts acs.org.
Beyond the Pummerer-based approach, other methods contribute to the structural diversity accessible through this compound chemistry. A recent study demonstrated the synthesis of 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones using iodinating reagents. These newly constructed heterobicyclic systems and pyridine (B92270) derivatives are considered novel molecular entities with potential applications in pharmaceutical and medicinal chemistry rsc.org. The parent this compound itself, though generally unstable and prone to polymerization at room temperature, can be generated and trapped as a reactive intermediate, similar to its isobenzofuran (B1246724) counterparts, for participation in cycloaddition reactions rsc.org.
Precursors for Advanced Organic Materials (Emphasis on synthetic utility, not material properties)
While specific examples of this compound being directly utilized as a precursor for advanced organic materials are not extensively detailed in the provided literature, its inherent synthetic utility as a versatile building block suggests potential in this domain. The ability of this compound to participate in reactions that construct complex fused heterocyclic systems, such as the isoquinolines derived from the Pummerer-Diels-Alder sequence acs.orgresearchgate.netysu.amcapes.gov.brnitrkl.ac.in, highlights its capacity to generate rigid, planar structures. Such structural motifs are often desirable in the design of functional organic materials, including organic semiconductors, fluorescent probes, and components for optoelectronic devices ias.ac.in.
The synthetic pathways developed for furo[3,4-c]pyridines and related fused systems underscore their potential as scaffolds that can be further functionalized. The construction of diverse heterocyclic frameworks, including those with nitrogen and oxygen heteroatoms, is a common strategy in materials science to tune electronic and optical properties ias.ac.in. Therefore, this compound's role as an intermediate that facilitates the synthesis of these complex heterocycles positions it as a valuable synthon for exploring new avenues in the development of advanced organic materials, even if its direct application in this field requires further investigation.
Generation and Trapping of Unstable or Transient this compound Intermediates
The synthesis and manipulation of unstable or transient this compound intermediates are central to several synthetic strategies. The Pummerer reaction of o-benzoyl-substituted pyridylmethyl sulfoxides is a prime example, where the in situ generated this compound species are captured by dienophiles before they can decompose or polymerize acs.orgresearchgate.netysu.amcapes.gov.brnitrkl.ac.in. In the absence of a dienophile, it is possible to isolate and characterize some of these this compound derivatives, though they are described as rather unstable acs.orgresearchgate.netysu.am.
Another instance of transient intermediate generation is seen in the reaction of N-homopropargylic β-enaminones, which can lead to the formation of 6,7-dihydrofuro[3,4-c]pyridines. While these are more stable than the parent this compound, their formation involves the creation of new C-O and C-C bonds, illustrating the dynamic nature of these synthetic transformations rsc.org. The parent this compound itself is noted for its instability, readily undergoing polymerization at room temperature, which necessitates its generation and immediate reaction as a transient intermediate rsc.org.
Compound List:
this compound
Isoquinoline derivatives
1-Arylnaphthalene lignans
6,7-Dihydrothis compound
3,4-Diaryloylpyridines
Future Directions and Emerging Research Areas in Furo 3,4 C Pyridine Chemistry
Development of Novel and Efficient Synthetic Methodologies
The development of efficient and atom-economical synthetic routes to the furo[3,4-c]pyridine core and its derivatives remains a primary focus of future research. While traditional synthetic methods exist, the demand for more sustainable and versatile approaches is driving innovation in this area. A significant advancement in this direction is the use of cascade reactions. For instance, a remarkable four-step tandem reaction has been developed to access novel this compound-1,4-diones. rsc.orgrsc.org This rhodium-catalyzed process, involving the reaction of acrylamides and 4-hydroxy-2-alkynoates, uniquely combines C–H activation, a Lossen rearrangement, annulation, and lactonization in a single operation. rsc.orgrsc.org The reaction proceeds under mild conditions, at room temperature and open to the air, with the products often being pure enough to be isolated by simple filtration, highlighting its efficiency and practicality. rsc.orgrsc.org
Another promising avenue is the exploration of multicomponent reactions (MCRs). Although a direct MCR for the parent this compound is yet to be widely reported, the successful application of MCRs for the synthesis of related isomers, such as tetrahydrofuro[2,3-c]pyridines, suggests the feasibility of this approach. acs.org The development of a three-component reaction, for instance, could provide a rapid and diversity-oriented pathway to polysubstituted furo[3,4-c]pyridines from simple and readily available starting materials. acs.org Future efforts will likely focus on identifying suitable starting materials and reaction conditions to enable the one-pot construction of the this compound skeleton, thereby significantly enhancing synthetic efficiency.
The following table summarizes some emerging synthetic methodologies for furopyridine derivatives, highlighting the potential for adaptation to the this compound core.
| Methodology | Key Features | Reactants | Product | Reference |
| Four-Step Cascade Reaction | Rhodium-catalyzed, C–H activation, Lossen rearrangement, annulation, lactonization | Acrylamides and 4-hydroxy-2-alkynoates | This compound-1,4-diones | rsc.orgrsc.org |
| Three-Component Reaction | Concomitant formation of five chemical bonds | Aminopentynoate, aldehyde, and α-isocyanoacetamide | Tetrahydrofuro[2,3-c]pyridines | acs.org |
Deeper Mechanistic Insights through Advanced Computational and Experimental Approaches
A thorough understanding of the reaction mechanisms governing the formation and reactivity of furo[3,4-c]pyridines is crucial for the rational design of new synthetic methods and applications. The synergy between advanced computational and experimental techniques is proving to be invaluable in this regard.
Density Functional Theory (DFT) calculations have already been employed to elucidate the intricate mechanism of the four-step cascade reaction that forms this compound-1,4-diones. rsc.org These calculations have provided insights into the driving force behind the key Lossen rearrangement step, detailing the bond-breaking and bond-forming events along the intrinsic reaction coordinate. rsc.org Future computational studies are expected to delve deeper into the transition state geometries, activation energies, and the influence of catalysts and substituents on the reaction pathways for various syntheses of this compound derivatives. Such studies will be instrumental in optimizing reaction conditions and predicting the feasibility of new synthetic transformations.
Experimentally, techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) and kinetic isotope effect studies can provide crucial data to validate and refine computational models. The combination of these experimental and computational approaches will lead to a more profound and predictive understanding of the mechanistic nuances of this compound chemistry. rsc.orgrsc.org
Exploration of Uncharted Reactivity Modes and Functionalizations
The this compound nucleus possesses a unique electronic architecture arising from the fusion of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring. This duality suggests a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on unlocking the full potential of this scaffold through the exploration of novel functionalization strategies.
While the reactivity of the parent this compound is not extensively documented, studies on related pyridyne intermediates offer a glimpse into potential reactivity modes. The regioselectivity of nucleophilic additions and cycloadditions to 3,4-pyridynes, the aryne precursors to the pyridine moiety of this compound, can be influenced by substituents on the pyridine ring. nih.gov This suggests that strategic placement of functional groups on the this compound core could direct the regioselectivity of various transformations. The aryne distortion model, which correlates the geometry of the pyridyne with its reactivity, could be a powerful predictive tool in designing selective functionalization reactions. nih.gov
Furthermore, the development of methodologies for the selective functionalization at different positions of the this compound ring system is a key area for future exploration. This could involve leveraging modern synthetic techniques such as transition-metal-catalyzed cross-coupling reactions, direct C-H functionalization, and organocatalysis to introduce a wide range of substituents, thereby expanding the chemical space accessible from this scaffold.
Innovative Applications as Synthons in Cascade and Multicomponent Reactions
The inherent structural features of this compound make it an attractive building block, or synthon, for the construction of more complex molecular architectures through cascade and multicomponent reactions. The development of reactions where the this compound core is assembled in situ and then participates in subsequent transformations is a particularly exciting prospect.
The aforementioned four-step cascade reaction to form this compound-1,4-diones is a prime example of the power of this approach. rsc.orgrsc.org The efficiency and step-economy of such a process are highly desirable in modern organic synthesis. rsc.org Future research will likely focus on expanding the scope of this and similar cascade reactions to generate a wider variety of functionalized this compound derivatives.
Moreover, the potential of this compound derivatives as synthons in multicomponent reactions is a promising, yet underexplored, area. For instance, a three-component reaction has been reported for the synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives, demonstrating the feasibility of using multicomponent strategies to build complex heterocyclic systems incorporating the furo-pyridine motif. researchgate.net The development of novel MCRs that utilize simple, readily available precursors to construct the this compound ring system in a single step would be a significant contribution to the field. nih.gov Such reactions would not only be highly efficient but would also allow for the rapid generation of libraries of diverse this compound derivatives for various applications.
Q & A
Q. What are the key synthetic routes for Furo[3,4-C]pyridine derivatives, and how do reaction conditions influence yield?
this compound derivatives are commonly synthesized via cyclization reactions or Smiles rearrangements. For example, 8-pyrazol-1-yl derivatives are synthesized through a Smiles rearrangement using substituted pyrazoles and thioalkyl precursors under reflux conditions in ethanol or acetonitrile. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) significantly impacts yields, with reported isolated yields exceeding 85% in some cases . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity.
Q. How can researchers characterize the structural stability of this compound derivatives under varying pH and temperature conditions?
Stability studies should involve accelerated degradation experiments (e.g., 40–80°C, pH 1–13) monitored via HPLC or TLC. For instance, hydrolysis kinetics of pyrrolo[3,4-c]pyridine derivatives in aqueous solutions revealed pH-dependent degradation pathways, with acidic conditions favoring ring-opening reactions . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for assessing thermal stability .
Q. What are the solubility and formulation challenges for this compound-based compounds in preclinical studies?
Poor aqueous solubility is a common issue due to the fused aromatic system. Researchers can employ co-solvents (e.g., DMSO-water mixtures) or solid dispersion techniques. For example, derivatives with hydroxyl or ethoxy substituents (e.g., 1-(2-hydroxyethoxy)-6-methyl-furo[3,4-c]pyridin-7-ol) show improved solubility in polar solvents . Micellar solubilization using surfactants like polysorbate-80 has also been effective .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the neurotropic activity of this compound derivatives?
SAR studies should focus on substituent effects at positions 3, 4, and 7 of the furopyridine core. For example, introducing piperazinyl or pyrazolyl groups enhances blood-brain barrier penetration and modulates GABAergic activity. Neurotropic evaluation in rodent models (e.g., forced swim test, open field test) combined with molecular docking to GABA-A receptors can identify lead compounds .
Q. What analytical methodologies are recommended for resolving contradictions in purity assessment of this compound derivatives?
Discrepancies in purity data often arise from residual solvents or stereoisomers. High-resolution LC-MS with charged aerosol detection (CAD) or evaporative light scattering (ELS) detectors improves accuracy for non-chromophoric compounds . For chiral derivatives, chiral stationary phase HPLC (e.g., Chiralpak AD-H) or capillary electrophoresis can resolve enantiomeric impurities .
Q. How do this compound derivatives interact with cellular pathways, such as interferon response or pyrimidine biosynthesis?
Cerpegin-derived this compound-3,4-diones inhibit de novo pyrimidine biosynthesis by targeting dihydroorotate dehydrogenase (DHODH), enhancing cellular sensitivity to interferons. Mechanistic studies should combine RNA-seq to track interferon-stimulated genes (ISGs) and metabolomics to quantify nucleotide pool changes .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of novel this compound analogs?
In silico tools like SwissADME or ProTox-II can predict logP, bioavailability, and toxicity. Molecular dynamics simulations (e.g., GROMACS) help assess membrane permeability, while QSAR models trained on cytochrome P450 inhibition data guide metabolic stability optimization .
Methodological Guidelines
- Synthesis Optimization : Prioritize microwave-assisted synthesis for reduced reaction times and higher yields .
- Analytical Validation : Cross-validate purity results using orthogonal techniques (e.g., NMR, HPLC, elemental analysis) .
- Biological Assays : Use primary neuron cultures or organotypic brain slices for neurotropic activity screening to reduce animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
